molecular formula C16H16ClNO3 B1678749 Nicofibrate CAS No. 31980-29-7

Nicofibrate

Cat. No.: B1678749
CAS No.: 31980-29-7
M. Wt: 305.75 g/mol
InChI Key: RARQHAFNGNPQCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicofibrate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-pyridylmethanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Nicofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .

Scientific Research Applications

Nicofibrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and oxidation reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Used in clinical studies to evaluate its efficacy in reducing cholesterol and triglyceride levels.

    Industry: Employed in the development of new antilipidemic drugs and formulations

Mechanism of Action

Nicofibrate exerts its effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced plasma levels of cholesterol and triglycerides. The primary molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to normalize lipoprotein profiles without significantly affecting uric acid levels or carbohydrate tolerance. This makes it a valuable option for patients with metabolic disorders who are at risk of developing hyperuricemia or glucose intolerance .

Properties

CAS No.

31980-29-7

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3

InChI Key

RARQHAFNGNPQCZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Appearance

Solid powder

melting_point

48.5 °C

31980-29-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clofenpyride;  Nicofibrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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